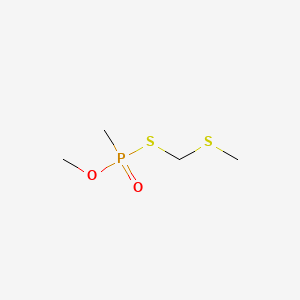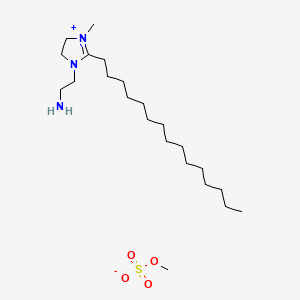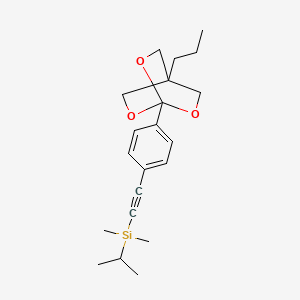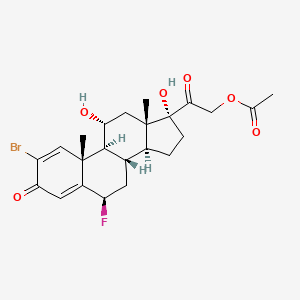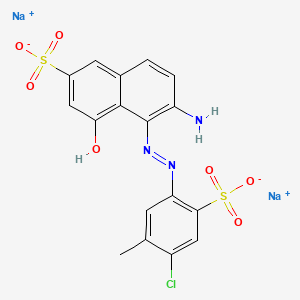
sulfuric acid;1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through the trimerization of cyanamide. The reaction involves heating cyanamide in the presence of a catalyst, such as ammonium chloride, to form melamine. The reaction conditions typically include temperatures ranging from 300 to 400°C .
Industrial Production Methods
Industrial production of 1,3,5-triazine-2,4,6-triamine involves the high-pressure reaction of urea. Urea is heated to temperatures of around 200°C under high pressure, leading to the formation of melamine through a series of condensation reactions. This process is efficient and widely used in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the amino groups are replaced by other substituents.
Condensation Reactions: It can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.
Common Reagents and Conditions
Formaldehyde: Used in the production of melamine-formaldehyde resins.
Acids and Bases: Can catalyze various substitution and condensation reactions.
Major Products
Melamine-Formaldehyde Resin: A major product formed from the reaction of melamine with formaldehyde, used in laminates and adhesives.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of other compounds.
Biology: Studied for its potential use in drug delivery systems and as a component in biomaterials.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in the production of plastics, laminates, adhesives, and flame retardants.
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the formation of stable complexes and polymers. In biological systems, it can interact with cellular components, leading to its potential antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine is unique due to its high nitrogen content and ability to form stable polymers. Similar compounds include:
Cyanuric Acid: Another triazine derivative with three hydroxyl groups instead of amino groups.
Benzoguanamine: A derivative with one phenyl and two amino substituents.
These compounds share similar triazine ring structures but differ in their functional groups and applications.
Propriétés
Numéro CAS |
70793-19-0 |
|---|---|
Formule moléculaire |
C6H14N12O4S |
Poids moléculaire |
350.32 g/mol |
Nom IUPAC |
sulfuric acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6.H2O4S/c2*4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h2*(H6,4,5,6,7,8,9);(H2,1,2,3,4) |
Clé InChI |
LKTMZZYFCYWCBL-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





